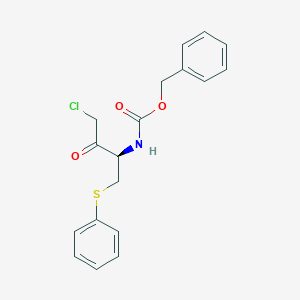

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Overview

Description

(-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of benzyl chloride and is used in a variety of organic chemistry processes. In addition to its use in organic chemistry, (-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) has also been used in biological research and in the development of certain drugs.

Scientific Research Applications

Inhibitor of SARS-CoV Main Protease

Z-D-Phe-chloromethyl-ketone is an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro), also known as 3C-like protease (3CLpro) . This makes it a potential candidate for research in antiviral drug development, particularly for diseases like COVID-19 caused by SARS-CoV.

Selectivity Over Other Proteases

This compound shows selectivity for SARS-CoV Mpro over other proteases such as calpain, trypsin, and thrombin . This selectivity is important in drug development as it can lead to fewer side effects.

Inhibition of Protein-Protein Interactions

Z-D-Phe-chloromethyl-ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells . This suggests potential applications in cancer research, particularly in the study of tumor suppressor proteins.

Building Block in Synthesis of HIV Protease Inhibitors

This compound has been used as a building block in the synthesis of HIV protease inhibitors . This highlights its importance in the development of antiretroviral therapies.

Study of Enzyme Inhibition Mechanisms

Z-D-Phe-chloromethyl-ketone can be used in the study of enzyme inhibition mechanisms. For example, it has been used in a crystallographic study to investigate the substrate binding site in bovine chymotrypsin A-gamma .

Mechanism of Action

Target of Action

The primary target of Z-D-Phe Chloromethyl Ketone is Proteinase K , a broad-spectrum serine protease . It also targets Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . These enzymes play crucial roles in various biological processes, including cell death or apoptosis .

Mode of Action

Z-D-Phe Chloromethyl Ketone interacts with its targets by forming a stable complex through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction results in the inhibition of the enzymatic activity of Proteinase K and Granzyme B .

Biochemical Pathways

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone affects several biochemical pathways. For instance, the inhibition of Granzyme B can impact the apoptosis pathway, as Granzyme B is known to cleave several procaspases to activate the corresponding caspase . This can lead to a decrease in cell death or apoptosis .

Result of Action

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone can lead to a decrease in the enzymatic activity of these proteins, thereby reducing cell death or apoptosis . Additionally, Z-D-Phe Chloromethyl Ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells .

Action Environment

The action, efficacy, and stability of Z-D-Phe Chloromethyl Ketone can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature for one year in a desiccator . The storage temperature is recommended to be -20°c for long-term stability . The pH of the environment can also affect the solubility and therefore the bioavailability of the compound .

properties

IUPAC Name |

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOXYLYITXKSDS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445236 | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate | |

CAS RN |

159878-01-0 | |

| Record name | Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)